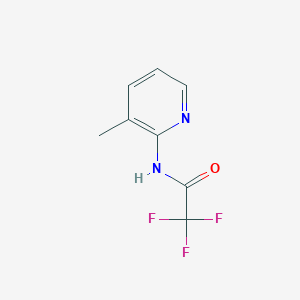

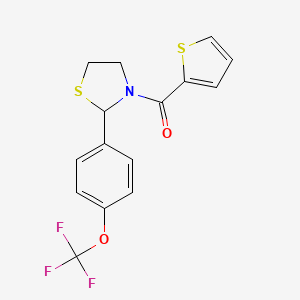

![molecular formula C17H12F9N B2946458 Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine CAS No. 1461708-64-4](/img/structure/B2946458.png)

Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine” is a chemical compound with the molecular formula C9H7F6N . It is also known by other names such as 3,5-Bis(trifluoromethyl)benzylamine . It is used as a highly fluorinated building block and can be functionalized onto biomolecules, advanced materials, or polymers .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another synthesis method involves the use of 3,5-bis(trifluoromethyl)aniline as the starting amine .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an amine group. The benzyl group is further substituted with two trifluoromethyl groups at the 3 and 5 positions . The molecular weight of this compound is 243.149 Da .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (click reaction) . It can also be used in the preparation of phenyl glycine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.149 Da and a monoisotopic mass of 243.048264 Da . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Growth Inhibitors of Drug-Resistant Bacteria

Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which have shown to be potent growth inhibitors of drug-resistant bacteria . These compounds have been particularly effective against Enterococci and methicillin-resistant S. aureus (MRSA), two of the most menacing bacterial pathogens .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs, including those with Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, have been approved by the FDA . These drugs have been found to exhibit numerous pharmacological activities .

Improved Capacity and Cyclic Stability of Li–S Batteries

A 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework has been synthesized . The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Chemical Derivatization of Amino-Functionalized Model Surfaces

3,5-Bis(trifluoromethyl)phenyl isothiocyanate, which can be derived from Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, has been used for chemical derivatization of amino-functionalized model surfaces .

Detection of Uracil in DNA

3,5-Bis(trifluoromethyl)benzyl bromide, which can be derived from Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

Enantioselective Synthesis of Non-Peptidic Neurokinin NK1 Receptor Antagonist

3,5-Bis(trifluoromethyl)benzyl bromide has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Wirkmechanismus

Target of Action

It is known that the compound is used in the preparation of phenyl glycine derivatives , which suggests that it may interact with enzymes or receptors that recognize these derivatives.

Mode of Action

It is known to participate in reactions involving nucleophilic aromatic substitution and aromatic nitro group reduction . This suggests that the compound may interact with its targets through these chemical mechanisms.

Biochemical Pathways

Given its involvement in the synthesis of phenyl glycine derivatives , it may influence pathways that involve these derivatives.

Result of Action

Its use in the synthesis of phenyl glycine derivatives suggests that it may have effects related to the functions of these derivatives.

Action Environment

It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be influenced by exposure to oxygen.

Eigenschaften

IUPAC Name |

N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROVQATXZYQEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

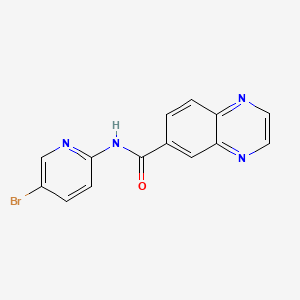

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)

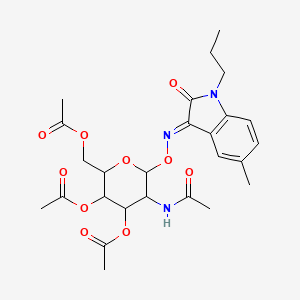

![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)

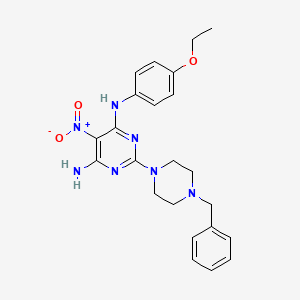

![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)

![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)